Gramicidin A

Vue d'ensemble

Description

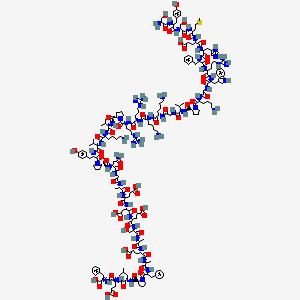

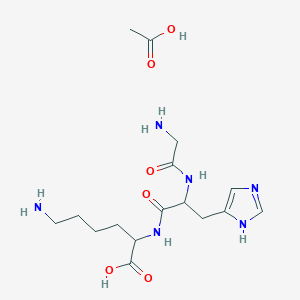

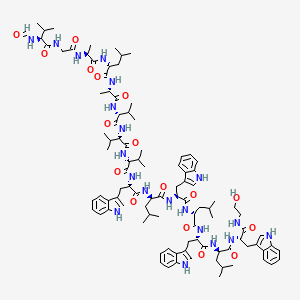

La gramicidine A est un antibiotique peptidique linéaire composé de 15 acides aminés. Elle a été découverte pour la première fois en 1939 dans la bactérie du sol Bacillus brevis. La gramicidine A est connue pour sa capacité à former des canaux ioniques dans les bicouches lipidiques, ce qui en fait un agent antimicrobien puissant contre les bactéries à Gram positif . Elle est principalement utilisée dans des applications topiques en raison de son activité hémolytique, qui empêche son utilisation interne .

Méthodes De Préparation

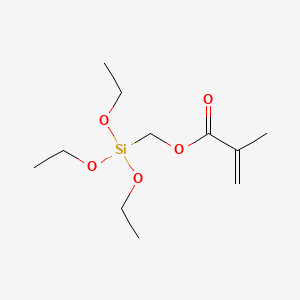

Voies de synthèse et conditions de réaction : La gramicidine A peut être synthétisée par synthèse peptidique en phase solide (SPPS), qui implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, généralement en utilisant des réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle de la gramicidine A implique la fermentation de Bacillus brevis. La bactérie est cultivée dans un milieu riche en nutriments, et l'antibiotique est extrait du bouillon de culture. Le processus d'extraction comprend l'extraction par solvant, la précipitation et la purification chromatographique pour isoler la gramicidine A des autres composants .

Analyse Des Réactions Chimiques

Types de réactions : La gramicidine A subit diverses réactions chimiques, notamment :

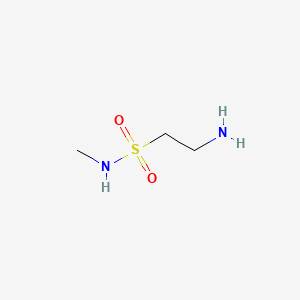

Oxydation : La gramicidine A peut être oxydée pour former des ponts disulfure entre les résidus cystéine, modifiant ainsi sa structure et sa fonction.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, ramenant le peptide à sa forme réduite.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Des dérivés d'acides aminés et des réactifs de couplage comme le DIC et le HOBt sont utilisés en SPPS.

Principaux produits :

Oxydation : Formation de gramicidine A liée par un pont disulfure.

Réduction : Forme réduite de la gramicidine A.

Substitution : Analogues de la gramicidine A avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La gramicidine A a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la formation de canaux ioniques et la perméabilité des membranes.

Biologie : Étudiée pour son rôle dans la perturbation des membranes cellulaires bactériennes et ses effets sur les gradients ioniques cellulaires.

5. Mécanisme d'action

La gramicidine A exerce ses effets en formant des canaux ioniques transmembranaires dans les bicouches lipidiques. Ces canaux permettent le passage libre des cations monovalents (H+, Na+, K+), perturbant les gradients ioniques à travers la membrane. Cette perturbation entraîne une perte du potentiel membranaire, une inhibition de la synthèse de l'ATP et, finalement, la mort cellulaire . Les principales cibles moléculaires sont les bicouches lipidiques des membranes cellulaires bactériennes, où la gramicidine A forme des dimères tête-bêche pour créer des canaux ioniques .

Composés similaires :

Gramicidine B et C : Ce sont des analogues de la gramicidine A avec de légères variations dans leurs séquences d'acides aminés.

Gramicidine S : Un antibiotique peptidique cyclique qui diffère structurellement de la gramicidine A mais qui perturbe également les membranes bactériennes.

Unicité de la gramicidine A : La gramicidine A est unique en raison de sa structure linéaire et de sa capacité à former des dimères β-hélicoïdaux qui traversent les bicouches lipidiques, créant ainsi des canaux ioniques. Cette propriété la distingue des peptides cycliques comme la gramicidine S et d'autres antibiotiques ciblant les membranes .

Applications De Recherche Scientifique

Gramicidin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ion channel formation and membrane permeability.

Biology: Investigated for its role in disrupting bacterial cell membranes and its effects on cellular ion gradients.

Mécanisme D'action

Gramicidin A exerts its effects by forming transmembrane ion channels in lipid bilayers. These channels allow the free passage of monovalent cations (H+, Na+, K+), disrupting the ion gradients across the membrane. This disruption leads to loss of membrane potential, inhibition of ATP synthesis, and ultimately cell death . The primary molecular targets are the lipid bilayers of bacterial cell membranes, where this compound forms head-to-head dimers to create ion channels .

Comparaison Avec Des Composés Similaires

Gramicidin B and C: These are analogues of Gramicidin A with slight variations in their amino acid sequences.

Gramicidin S: A cyclic peptide antibiotic that differs structurally from this compound but also disrupts bacterial membranes.

Uniqueness of this compound: this compound is unique due to its linear structure and ability to form β-helical dimers that span lipid bilayers, creating ion channels. This property distinguishes it from cyclic peptides like Gramicidin S and other membrane-targeting antibiotics .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXYZRRTRDGQE-LUPIJMBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H140N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891352 | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1882.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-81-2, 11029-61-1, 1405-97-6 | |

| Record name | Valinegramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gramicidin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gramicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINEGRAMICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.